molecular formula C7H8ClN B134757 2-Chloro-4,5-dimethylpyridine CAS No. 343268-69-9

2-Chloro-4,5-dimethylpyridine

Cat. No. B134757
M. Wt: 141.6 g/mol
InChI Key: UIUDRIPPDPPWRR-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyridine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridines are important in various fields such as biology, medicine, and materials science due to their versatile chemical properties and structural similarity to compounds found in living organisms, such as DNA bases .

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride was synthesized from 2,3,5-trimethylpyridine through a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and salification, achieving an overall yield of 63.6% . Another study improved the synthesis of a similar compound using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, confirming the structure with 1H NMR and IR . Additionally, 4-Chloro-2,3-dimethylpyridine N-oxide was synthesized from 2,3-dimethylpyridine using a sequence of oxidation, nitration, and chlorination steps, with an overall yield of 72.2% .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex, as seen in the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid, which form hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . The crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine shows a layered arrangement when viewed along a specific axis, with an intermolecular hydrogen bond observed in the structure .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can lead to various chemical reactions. For example, the interaction of 3,5-dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine with CuCl2·2H2O in methanol resulted in the formation of a square-planar copper(II) complex . Chlorination reactions of substituted dimethylphenols have also been described, with the reaction environment influencing the products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the crystal structures of various pyridine derivatives reveal different space groups and cell parameters, which can affect their physical properties such as melting points and solubility . The presence of substituents like chloro, methoxy, and dimethyl groups can also affect the chemical reactivity, as seen in the synthesis and reactions of these compounds .

Scientific Research Applications

  • Synthesis of 2-Anilinopyrimidines

    • Results :
      • The study highlights the advantages of microwave irradiation over conventional heating .
  • Organic Synthesis

    • Outcomes : Enables the efficient synthesis of diverse organic molecules .
  • Catalyst Ligand

    • Results : Facilitates selective bond formation and functionalization .
  • Heterocyclic Synthesis

    • Outcomes : Access to diverse scaffolds for drug discovery .
  • Pesticide and Fungicide Development

    • Results : Effective control of fungal diseases and pests in agriculture .
  • Supramolecular Chemistry

    • Outcomes : Insights into designing functional materials .

Safety And Hazards

2-Chloro-4,5-dimethylpyridine is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDRIPPDPPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449095
Record name 2-Chloro-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethylpyridine

CAS RN

343268-69-9
Record name 2-Chloro-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kaminski, P Gros, Y Fort - European Journal of Organic …, 2003 - Wiley Online Library
The first direct ring‐selective lithiation of 4‐picoline and 3,4‐lutidine has been achieved through the use of BuLi/LiDMAE aggregates to prevent the usual side‐chain metallation. Several …

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